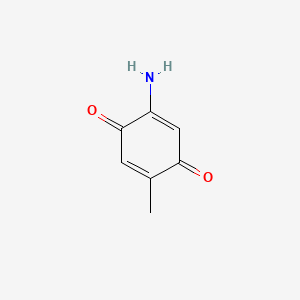

2-Amino-5-methyl-1,4-benzoquinone

Description

Overview of 1,4-Benzoquinones: Structural Features and Research Context

1,4-Benzoquinone (B44022), often referred to as p-benzoquinone, is the foundational structure for quinonoid compounds. atamanchemicals.comscielo.br It consists of a six-membered benzene (B151609) ring with two ketone groups at positions 1 and 4. atamanchemicals.com This arrangement results in a planar molecule with alternating C=C, C=O, and C–C bonds. atamanchemicals.comwikipedia.org The reactivity of 1,4-benzoquinones is multifaceted; they can act as ketones, oxidants, and alkenes, notably participating in addition reactions typical of α,β-unsaturated ketones. atamanchemicals.comwikipedia.org

Industrially, 1,4-benzoquinone is primarily synthesized through the oxidation of hydroquinone (B1673460). atamanchemicals.comwikipedia.org In the realm of organic synthesis, it serves as a hydrogen acceptor, an oxidant, and a dienophile in Diels-Alder reactions. wikipedia.org The study of quinonoid compounds is a broad and active area of research, encompassing their natural occurrence, synthetic methodologies, cycloaddition reactions, and computational chemistry. scielo.br

Significance of Aminobenzoquinones in Chemical and Biological Domains

The introduction of an amino group to the benzoquinone scaffold gives rise to aminobenzoquinones, a subclass with distinct and significant properties. These compounds are pivotal in various biological processes, including oxidative phosphorylation and electron transport. nih.gov Their biological activities are extensive, with research highlighting their potential as antioxidant, anti-inflammatory, and anticancer agents. nih.govresearchgate.net

In the chemical domain, the presence of the amino group modifies the electronic properties of the quinone ring, influencing its reactivity and potential for further chemical manipulation. nih.gov This has spurred research into the synthesis of various aminobenzoquinone derivatives to explore their structure-activity relationships. For instance, studies on 2-amino-1,4-naphthoquinone derivatives, which share the aminobenzoquinone core, have demonstrated cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com Furthermore, certain benzoquinone derivatives have been investigated as inhibitors of enzymes like human monoamine oxidase (MAO), with some showing irreversible inhibition of MAO-A. nih.gov

Scope and Objectives of Research on 2-Amino-5-methyl-1,4-benzoquinone

Research on this compound aims to elucidate its unique chemical and biological characteristics. A primary objective is to understand how the specific substitution pattern—an amino group at position 2 and a methyl group at position 5—influences its reactivity and biological activity compared to other benzoquinones.

Key areas of investigation include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its derivatives, and thoroughly characterizing their structures.

Chemical Reactivity: Exploring the compound's participation in various chemical reactions to understand its potential as a building block in organic synthesis.

Biological Activity Screening: Investigating its potential as a therapeutic agent by screening for activities such as anticancer, antimicrobial, and enzyme inhibition. For example, related hydroxyquinones have shown amine oxidase-like activity. nih.gov

Structure-Activity Relationship Studies: Systematically modifying the structure of this compound to determine the chemical features essential for any observed biological effects. This aligns with broader research on quinone derivatives, where modifications like the addition of methoxyl or alkyl groups have been shown to enhance activity. researchgate.net

The overarching goal is to contribute to the broader understanding of quinone chemistry and to potentially identify new lead compounds for various applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31679-92-2 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-amino-5-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C7H7NO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,8H2,1H3 |

InChI Key |

IBTKQVRMPSIGNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)N |

Origin of Product |

United States |

Elucidating Reactivity and Mechanistic Pathways of 2 Amino 5 Methyl 1,4 Benzoquinone

Redox Chemistry of the Quinone Moiety

The introduction of an electron-donating amino group tends to shift the half-wave potential to a more negative value. researchgate.net This is a critical factor in its electrochemical behavior. The redox process often follows a two-electron, two-proton, reversible reaction, characteristic of many quinone systems. nih.gov The stability of the resulting semiquinone radical can be influenced by factors like the nature of ring substituents, hydrogen bonding, and solvent polarity. mdpi.com

Nucleophilic Reactivity at the Benzoquinone Ring

The electrophilic nature of the benzoquinone ring makes it susceptible to nucleophilic attack. This reactivity is a key feature of its chemical profile, leading to the formation of various adducts. The positions of nucleophilic attack are influenced by the existing substituents on the ring.

Reactions with Thiol-Containing Compounds: Adduct Formation and Pathways

The reaction of benzoquinones with thiol-containing compounds, such as glutathione (B108866), is of significant biological relevance. These reactions can result in the formation of various adducts with increasing degrees of substitution. nih.gov For instance, the reaction of 1,4-benzoquinone (B44022) with glutathione can yield mono-, di-, tri-, and even tetra-glutathion-S-yl conjugates. nih.gov The initial conjugation does not significantly alter the oxidation potential of the quinone, but subsequent additions can make the resulting conjugates more difficult to oxidize. nih.gov

Interestingly, the regiochemistry of thiol addition to quinones can be complex. While nucleophilic addition often follows a 1,4-pathway, some reactions, particularly with ortho-quinones, exhibit an anomalous 1,6-type regiochemistry. nih.gov Evidence suggests that the addition of thiols to some quinones can proceed through a free radical chain mechanism, initiated by the addition of thiyl radicals to the quinone. nih.govacs.org This radical mechanism can dictate the position of the incoming thiol group. nih.gov

Amination Reactions: Kinetics and Intermediate Formation

Amines readily undergo conjugate addition to p-quinones in polar solvents, often without the need for a catalyst. researchgate.net The reaction of 1,4-benzoquinone with primary amines typically leads to the formation of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones. researchgate.net The exclusive formation of the 2,5-isomer is often explained by the electrostatic repulsion between the two incoming amine groups, which favors the furthest possible distance. researchgate.net

The reaction mechanism involves the initial addition of an amine to a carbon-carbon double bond, forming an intermediate. researchgate.net In the case of substituted benzoquinones, such as methyl-p-benzoquinone, reaction with a primary amine can yield both a bis-substituted product with the methyl group retained and a bis-substituted product where the methyl group has been displaced. nih.gov

Self-Protonation Phenomena in Reduction Processes

The reduction of quinones can be influenced by the availability of protons. In certain environments, the reduction process can involve self-protonation, where a molecule of the quinone itself acts as a proton source. This phenomenon can affect the kinetics and thermodynamics of the redox reaction.

Radical Generation and Propagation Mechanisms

The generation of radical species is a key aspect of quinone chemistry, with implications for both synthetic and biological systems. Alkyl radicals, in particular, are valuable intermediates for forming new carbon-carbon bonds. iu.edu

Formation of Semiquinone Radicals

The one-electron reduction of a quinone leads to the formation of a semiquinone radical anion. mdpi.comnih.gov This process is a fundamental step in the redox cycling of quinones. The stability and reactivity of these semiquinone radicals are influenced by the substituents on the quinone ring. mdpi.com Electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for studying these radical species. rsc.orgchemicalbook.com

Self-Catalysis in Radical Reactions

Self-catalysis, or autocatalysis, occurs when a reaction product acts as a catalyst for the same reaction. In the context of quinone chemistry, this phenomenon is often linked to the formation of radical species that propagate the reaction chain. While direct studies on the self-catalysis of 2-Amino-5-methyl-1,4-benzoquinone are not extensively detailed in the literature, the mechanism can be inferred from the known behavior of quinones and hydroquinones in redox reactions.

The process typically involves the generation of semiquinone radical anions. Quinones can undergo reduction to form semiquinones, which are relatively stable radical intermediates. These semiquinones can then participate in further reactions, including the reduction of other quinone molecules, thereby propagating a catalytic cycle. For instance, the autoxidation of hydroquinones in alkaline solutions is known to produce secondary radicals derived from 1,2,4-trihydroxybenzene. rsc.org These secondary radicals are capable of reducing excess quinone present in the system to its corresponding semiquinone, demonstrating a form of autocatalysis. rsc.org

The reaction between superoxide (B77818) radicals (O₂•⁻) and quinones is another pathway for generating semiquinone radicals (SQ•⁻). nih.gov This process is crucial in biological systems where superoxide is a common reactive oxygen species. The stability and concentration of the resulting semiquinone radical are highly dependent on the local environment. nih.gov Antitumor quinones, for example, are known to form semiquinone and oxygen radicals through enzymatic reduction and oxidation cycles. nih.gov

An autocatalytic reaction can be generally represented by the scheme A + R → R + R, where the product R also acts as a catalyst. youtube.com In quinone chemistry, a plausible autocatalytic cycle could be initiated by the slow formation of a semiquinone radical, which then accelerates the conversion of the parent quinone into more semiquinone radicals. This type of reaction often exhibits a characteristic S-shaped curve of exponential growth followed by saturation. youtube.com

Table 1: Key Concepts in Quinone Radical Autocatalysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Semiquinone Radical | A free radical resulting from the one-electron reduction of a quinone. | The key intermediate in the proposed autocatalytic cycle. |

| Hydroquinone (B1673460) Autoxidation | The oxidation of a hydroquinone (the two-electron reduced form of a quinone) can produce radicals that reduce the parent quinone. rsc.org | The corresponding hydroquinone of the title compound could initiate a radical chain reaction. |

| Superoxide Reaction | Reaction with superoxide radicals can generate semiquinone radicals from quinones. nih.gov | A potential initiation step for self-catalysis in a biological context. |

| Catalytic Cycle | The semiquinone radical product catalyzes the formation of more of itself from the parent quinone. youtube.comyoutube.com | Explains the potential for accelerated reaction rates after an initial induction period. |

Influence of pH on Reaction Mechanisms and Pathways

The pH of the reaction medium has a profound influence on the reactivity of this compound, dictating the predominant reaction pathways, such as nucleophilic addition and radical formation.

Experimental and theoretical studies have shown that the modification of proteins by quinones is highly pH-dependent. In acidic environments, these modifications are generally less significant, whereas they become more pronounced in basic conditions. utc.edu This is largely because the nucleophilicity of amine groups, such as the amino group on lysine (B10760008) residues in proteins or on the quinone itself, is modulated by pH. In a similar vein, the reaction between glycine (B1666218) and benzoquinone proceeds very slowly below pH 7.0 but shows an optimal rate at pH 8. capes.gov.br

The formation of radical intermediates from quinones also exhibits strong pH dependence. For certain substituted benzoquinones, electron paramagnetic resonance (EPR) signals, which detect the presence of radicals, are not observed at a pH below 6.5. The intensity of the radical signal increases as the pH rises to 7.6, after which it declines. nih.gov This is attributed to the increased availability of hydroxide (B78521) ions (OH⁻) at higher pH, which can act as a reducing agent to generate semiquinone radicals from quinones. nih.gov

Computational studies modeling the reaction between benzoquinone and methylamine (B109427) in acidic versus basic media help to elucidate these pH effects. utc.edu In acidic solution, the amine is likely protonated, reducing its nucleophilicity and thus slowing down the rate of addition to the quinone ring. Conversely, in basic media, the amine is deprotonated and a more potent nucleophile, leading to faster reaction rates. utc.edu

Table 2: pH-Dependent Reactivity of Benzoquinones

| pH Range | Predominant State of Amine | Reaction Pathway | Relative Rate of Amine Addition | Radical Formation | Reference |

|---|---|---|---|---|---|

| Acidic (< 7) | Protonated (R-NH₃⁺) | Nucleophilic addition is disfavored | Slow | Low / None | utc.educapes.gov.br |

| Neutral to Basic (> 7) | Deprotonated (R-NH₂) | Nucleophilic addition is favored | Fast (Optimum at pH 8 for glycine) | Increases significantly above pH 6.5 | utc.educapes.gov.brnih.gov |

Metal-Ion Catalysis in Quinone-Amine Reactions (e.g., Cu²⁺ for amine oxidase activity)

Metal ions, particularly copper (II), play a crucial catalytic role in a class of enzymes known as copper amine oxidases (CAOs). nih.gov These enzymes catalyze the oxidative deamination of primary amines to aldehydes, using a specialized quinone cofactor, 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ), which is derived from a tyrosine residue within the enzyme itself. nih.govnih.gov The mechanism of CAOs serves as a prime example of metal-ion catalysis in quinone-amine reactions.

The catalytic cycle proceeds via a ping-pong mechanism with two main half-reactions: a reductive half-reaction and an oxidative half-reaction. mdpi.com

Reductive Half-Reaction:

A primary amine substrate reacts with the oxidized TPQ cofactor to form a substrate Schiff base. mdpi.com

A conserved aspartate residue facilitates a proton transfer, converting the substrate Schiff base into a product Schiff base. mdpi.com

Hydrolysis of the product Schiff base releases the aldehyde product and leaves the TPQ cofactor in its reduced aminoquinol (B1667108) form (TPQred). nih.govmdpi.com

Oxidative Half-Reaction:

The reduced TPQ cofactor is reoxidized by molecular oxygen. The Cu²⁺ ion is essential for this step. rsc.org

The exact mechanism of oxygen involvement is complex. One proposal suggests that the reduced TPQ transfers an electron to the Cu²⁺ ion, forming a semiquinone radical and Cu¹⁺. rsc.org The Cu¹⁺ then reacts with O₂ to form a copper-superoxide intermediate. rsc.org

Ultimately, the reduced cofactor is reoxidized to its active quinone form, and the reaction produces hydrogen peroxide and ammonia. mdpi.com

The copper ion does not directly participate in the oxidation of the amine substrate but is indispensable for the regeneration of the TPQ cofactor. researchgate.net It helps facilitate the reduction of O₂ to H₂O₂. mdpi.com The entire catalytic process relies on the interplay between the quinone cofactor, the amine substrate, the copper ion, and molecular oxygen.

Table 3: Catalytic Cycle of Copper Amine Oxidase (CAO)

| Step | Process | Role of Quinone (TPQ) | Role of Copper (Cu²⁺) | Reference |

|---|---|---|---|---|

| 1 | Substrate Binding & Schiff Base Formation | Reacts with amine to form covalent imine linkage | Not directly involved | mdpi.com |

| 2 | Tautomerization & Hydrolysis | Is reduced to aminoquinol form (TPQred) | Not directly involved | nih.govmdpi.com |

| 3 | Product Release | Aldehyde product is released | - | mdpi.com |

| 4 | Cofactor Reoxidation | TPQred is reoxidized by O₂ | Facilitates electron transfer for O₂ reduction | rsc.orgresearchgate.net |

| 5 | Product Release | H₂O₂ and NH₃ are released | Regenerated to Cu²⁺ state | mdpi.com |

Advanced Spectroscopic Characterization and Structural Investigations of 2 Amino 5 Methyl 1,4 Benzoquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy stands as a cornerstone for the definitive structural assignment of 2-Amino-5-methyl-1,4-benzoquinone, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectroscopy

One-dimensional NMR techniques, specifically ¹H and ¹³C spectroscopy, offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present. The methyl protons (-CH₃) would typically appear as a singlet in the upfield region of the spectrum. The protons on the quinone ring are expected to show signals in the downfield region, with their specific chemical shifts and multiplicities influenced by the electronic effects of the amino and carbonyl groups. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. For instance, in a related compound, 2-methyl-p-benzoquinone, the methyl protons appear at approximately 2.07 ppm. tubitak.gov.tr

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the quinone ring are expected to resonate at the most downfield chemical shifts, typically in the range of 170-185 ppm, due to the strong deshielding effect of the oxygen atoms. researchgate.net The carbons of the quinone ring attached to the amino and methyl groups, as well as the unsubstituted ring carbons, will each have unique chemical shifts. The methyl carbon will appear at a much higher field. For comparison, in 2-methyl-p-benzoquinone, the methyl carbon signal is observed at 10.44 ppm. tubitak.gov.tr The chemical shifts in ¹³C NMR are crucial for confirming the substitution pattern on the benzoquinone ring.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~2.1 | Singlet |

| ~5.8 | Singlet |

| ~6.5 | Singlet |

| ~7.2 (broad) | Singlet |

| Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions. |

Two-Dimensional (2D) NMR Techniques: HETCOR and HMBC Applications

To further solidify the structural assignment, two-dimensional NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (also known as HETCOR) experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signal of the methyl group to its corresponding carbon signal and the signals of the ring protons to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.org This is particularly useful for establishing the connectivity across the quinone ring. For this compound, HMBC correlations would be expected between:

The methyl protons and the C5, C4, and C6 carbons.

The C3 proton and the C1, C2, C4, and C5 carbons.

The C6 proton and the C1, C2, C4, and C5 carbons.

The amino protons and the C2 and C3 carbons.

These correlations provide unambiguous proof of the substitution pattern.

Specialized NMR for Heteroatoms (e.g., ¹⁹F NMR)

While not directly applicable to this compound itself, ¹⁹F NMR is a powerful technique for fluorinated analogues. The large chemical shift range of ¹⁹F makes it highly sensitive to changes in the electronic environment, which can be useful for studying interactions and subtle structural modifications. nih.govnih.gov If a fluorine atom were introduced into the molecule, ¹⁹F NMR would provide a sensitive probe for its local environment.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to show characteristic absorption bands:

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. For instance, in 2-amino-5-methylpyridine, N-H stretching bands appear around 3444 and 3335 cm⁻¹. researchgate.net

C=O Stretching: The two carbonyl groups of the quinone ring will give rise to strong absorption bands. In 1,4-benzoquinones, these typically appear in the range of 1650-1680 cm⁻¹. The presence of the electron-donating amino group may slightly lower this frequency.

C=C Stretching: The double bonds within the quinone ring will show absorptions in the 1600-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations for the methyl and ring C-H bonds will be observed at lower frequencies.

| FTIR Data | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3300 - 3500 | N-H stretching |

| 2850 - 3000 | C-H stretching (methyl) |

| 1650 - 1680 | C=O stretching (quinone) |

| 1600 - 1650 | C=C stretching (ring) |

| 1250 - 1350 | C-N stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₇H₇NO₂), the molecular weight is approximately 137.14 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 137.

Common fragmentation pathways for quinones and amines can be expected:

Loss of CO: A characteristic fragmentation of quinones is the loss of a neutral carbon monoxide molecule, which would result in a peak at m/z 109. A subsequent loss of another CO molecule could lead to a peak at m/z 81.

Loss of HCN: The presence of the amino group could lead to the elimination of hydrogen cyanide, resulting in a fragment at m/z 110.

Alpha-Cleavage: Cleavage of the bond alpha to the amino group could occur. libretexts.org

Loss of a Methyl Radical: Loss of the methyl group (•CH₃) would produce a fragment at m/z 122.

Analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Mass Spectrometry Data | |

| m/z | Proposed Fragment |

| 137 | [M]⁺ |

| 122 | [M - CH₃]⁺ |

| 110 | [M - HCN]⁺ |

| 109 | [M - CO]⁺ |

| 81 | [M - 2CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The chromophore in this compound is the substituted benzoquinone ring system.

The UV-Vis spectrum of this compound is expected to exhibit two main types of electronic transitions: shu.ac.uk

π → π* transitions: These are typically high-intensity absorptions occurring at shorter wavelengths (in the UV region). They arise from the excitation of electrons from the π bonding orbitals of the conjugated system to the π* antibonding orbitals. For 1,4-benzoquinone (B44022), these transitions are well-predicted by theoretical calculations. nih.gov

n → π* transitions: These are lower-intensity absorptions that occur at longer wavelengths (in the visible region), giving the compound its color. They involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are often sensitive to the polarity of the solvent. tanta.edu.eg

The presence of the electron-donating amino group and the methyl group will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 1,4-benzoquinone, moving the absorption to longer wavelengths.

| UV-Vis Spectroscopy Data | |

| Wavelength (λmax) | Transition Type |

| ~250-300 nm | π → π |

| ~400-500 nm | n → π |

| Note: The exact λmax values can vary depending on the solvent. |

X-ray Crystallography for Solid-State Molecular Architecture

While a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases, its solid-state architecture can be inferred with considerable confidence by examining the known crystal structures of closely related amino- and methyl-substituted p-benzoquinones. The molecular geometry and intermolecular interactions observed in these analogues provide a robust framework for understanding the forces that govern the crystal packing of the title compound.

A prime analogue for understanding these interactions is 2,5-Diamino-1,4-benzoquinone. The crystal structure of this compound reveals a monoclinic system with the space group P2₁/n. nih.gov The key crystallographic parameters for 2,5-Diamino-1,4-benzoquinone are presented in the table below, offering a quantitative insight into a comparable solid-state structure.

| Crystallographic Parameter | Value for 2,5-Diamino-1,4-benzoquinone |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 5.2532 |

| b (Å) | 5.3210 |

| c (Å) | 10.9671 |

| α (°) | 90 |

| β (°) | 101.974 |

| γ (°) | 90 |

| Z | 2 |

In the solid state, this compound is expected to exhibit strong intermolecular hydrogen bonds. The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl groups (C=O) act as hydrogen bond acceptors. researchgate.netnih.gov This interaction is a powerful force in directing the assembly of the molecules into well-defined one-, two-, or three-dimensional networks. nih.govmdpi.com For instance, in the crystal structure of 2,5-diamino-1,4-benzoquinone, the molecules are linked by N-H···O hydrogen bonds, creating a stable, interconnected architecture. nih.gov

Electrochemical Properties and Redox Mechanisms of 2 Amino 5 Methyl 1,4 Benzoquinone Derivatives

Cyclic Voltammetry: Characterization of Redox Potentials and Reversibility.nih.govresearchgate.netethernet.edu.etresearchgate.netnih.gov

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of quinone derivatives. researchgate.net It provides information on reduction and oxidation potentials, the reversibility of electron transfer processes, and the stability of the generated species. nih.gov In aprotic organic media, quinones typically undergo two successive one-electron reductions, forming the semiquinone radical anion and then the dianion. nih.gov The first reduction is generally reversible, while the second can be quasi-reversible. nih.gov In aqueous solutions, the mechanism is more complex, often involving a two-electron, two-proton process to form the hydroquinone (B1673460). nih.govnih.gov

The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, is a key parameter determined from cyclic voltammetry. It represents the potential at which the concentrations of the oxidized and reduced forms of the redox couple are equal and is a measure of the thermodynamic ease of the redox process. For quinone derivatives, the presence of electron-donating groups, such as an amino group, tends to shift the half-wave potential to more negative values. researchgate.net

Below is a table of theoretical one-electron reduction potentials for selected benzoquinone derivatives, illustrating the influence of substituents.

| Compound | E (mV vs. NHE in CH3CN) |

| 2,3,5,6-tetrachloro-1,4-benzoquinone | 510 |

| 2,6-dichloro-1,4-benzoquinone | 250 |

| 2,5-dichloro-1,4-benzoquinone | 210 |

| 2-chloro-1,4-benzoquinone | 110 |

| 1,4-benzoquinone (B44022) | 0 |

| 2-methyl-1,4-benzoquinone | -80 |

| 2,6-dimethyl-1,4-benzoquinone | -170 |

| 2,5-dimethyl-1,4-benzoquinone | -180 |

| 2,3,5-trimethyl-1,4-benzoquinone | -250 |

| 2,3,5,6-tetramethyl-1,4-benzoquinone | -340 |

| Data sourced from MDPI. mdpi.com |

Substituents on the benzoquinone ring significantly influence the redox potentials. acs.org Electron-donating groups, like methyl (-CH3) and amino (-NH2) groups, increase the electron density on the quinone ring, making it more difficult to reduce and thus shifting the redox potential to more negative values. mdpi.com Conversely, electron-withdrawing groups, such as halogens (e.g., -Cl), decrease the electron density, making the quinone easier to reduce and shifting the redox potential to more positive values. mdpi.com The position of the substituents also plays a role in determining the extent of this effect. researchgate.net For instance, the reduction potential is influenced by the integration of functional groups in the order of -OH < -Me < -OMe < -H < -Cl < -F < -SO3H < -COO- < -CHO. researchgate.net

The presence of an amino group, as in 2-amino-5-methyl-1,4-benzoquinone, is expected to make the redox potential more negative compared to the unsubstituted 1,4-benzoquinone. researchgate.net This is due to the electron-donating nature of the amino group.

The electrochemical behavior of many quinone derivatives is highly dependent on the pH of the medium, especially in aqueous solutions. researchgate.netutexas.edu The redox reactions of quinones are often coupled with proton transfer steps. nih.govresearchgate.net In acidic solutions, the reduction of a quinone to a hydroquinone is typically a two-proton, two-electron process. nih.gov As the pH increases, the mechanism can change, and deprotonation events can occur at different stages of the redox cycle. researchgate.net For some quinones, an increase in pH can lead to an increase in the formation of semiquinone radicals. nih.gov For example, with 2,6-dichlorobenzoquinone, no EPR signal was detected below pH 6.5, but the signal intensity increased as the pH rose to 7.6. nih.gov This pH dependence is a crucial factor in understanding the biological activity and reaction mechanisms of these compounds. nih.gov

Chronoamperometric Studies for Electron Transfer Processes.ethernet.edu.et

Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is measured as a function of time. youtube.com This method is valuable for studying the kinetics of electron transfer and associated chemical reactions. researchgate.net For quinone derivatives, chronoamperometry can be used to determine diffusion coefficients and to investigate the stability of the electrochemically generated species. The current decay over time follows the Cottrell equation for a diffusion-controlled process. youtube.com Deviations from this behavior can indicate coupled chemical reactions or adsorption processes occurring at the electrode surface.

Electron Spin Resonance (ESR) for Radical Intermediate Detection.ethernet.edu.et

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. jeol.comjeol.com In the context of quinone electrochemistry, ESR is instrumental in identifying and studying the semiquinone radical intermediates that are formed during one-electron reduction or oxidation processes. researchgate.netzendy.io By analyzing the hyperfine structure of the ESR spectrum, detailed information about the electronic and geometric structure of the radical can be obtained. jeol.comjeol.com In-situ electrochemical ESR experiments allow for the direct observation of these transient radical species as they are generated at the electrode surface. researchgate.netzendy.io Studies on p-benzoquinone have shown that at pH values greater than 3.1, the anion radical (BQ−•) is observed, while the neutral radical (BQH•) is detected between pH 3.0 and 3.1. researchgate.netzendy.io

Electrochemical Generation and Reactivity of Quinone Species.researchgate.net

Electrochemical methods can be used not only for analysis but also for the synthesis and generation of specific quinone species. acs.org By controlling the applied potential, it is possible to selectively generate the semiquinone radical or the dianion of a quinone derivative. nih.gov The reactivity of these electrochemically generated species can then be studied. For example, the oxidized form of hydroquinone, p-benzoquinone, can be generated electrochemically and its subsequent reactions, such as Michael addition with nucleophiles, can be investigated. nih.gov The electrochemical generation of quinone species is a clean and efficient method for studying their intrinsic reactivity, avoiding the need for chemical oxidants or reductants that might interfere with the reaction under investigation. semanticscholar.org

Biological Activities and Molecular Mechanisms of 2 Amino 5 Methyl 1,4 Benzoquinone and Analogues

General Biological Roles of Quinones: Electron Transport and Enzyme Cofactors

Quinones are a class of organic compounds that are integral to essential biological processes, primarily recognized for their role in cellular respiration and photosynthesis. researchgate.net Their fundamental function lies in their ability to act as electron and proton carriers within the electron transport chains of mitochondria and chloroplasts. researchgate.netnih.govresearchgate.net This capability stems from their characteristic chemical structure, which allows them to easily undergo reversible oxidation-reduction reactions. researchgate.net

In mitochondria, ubiquinone, also known as coenzyme Q, is a critical lipid-soluble quinone. wikipedia.org It shuttles electrons from Complex I and Complex II to Complex III in the respiratory chain. nih.gov During this process, it accepts electrons and protons, becoming reduced to ubiquinol (B23937), and then diffuses through the mitochondrial inner membrane to donate electrons, thereby coupling electron flow to proton translocation across the membrane. nih.govresearchgate.net This process is fundamental for generating the proton gradient that drives the synthesis of ATP, the cell's primary energy currency. wikipedia.org Similarly, in the photosynthetic electron transport chain of chloroplasts, a quinone called plastoquinone (B1678516) serves an analogous function, carrying electrons from Photosystem II to the cytochrome b6f complex. researchgate.net

Beyond their role as mobile electron carriers, certain quinones function as obligatory cofactors for various enzymes. nih.gov For instance, the activity of some uncoupling proteins, which dissipate the proton gradient to generate heat, has been reported to depend on quinones. nih.gov The redox state of the quinone can regulate the protein's function, highlighting the molecule's role as a modulator of biological activity. nih.gov

Mechanistic Exploration of Cellular Interactions

The biological effects of quinones, including 2-amino-5-methyl-1,4-benzoquinone and its analogues, are dictated by their complex interactions at the cellular level. Their reactivity allows them to engage with a variety of biological molecules, initiating cascades of events that can profoundly alter cellular function. nih.govacs.org These interactions are primarily governed by two key chemical properties: their electrophilicity, which facilitates covalent bond formation, and their capacity for redox cycling, which leads to the production of reactive oxygen species. nih.govacs.org

Quinones are electrophilic molecules, specifically classified as Michael acceptors, which makes them reactive towards cellular nucleophiles. nih.govacs.org This reactivity allows them to form covalent adducts with crucial biological macromolecules, most notably proteins. acs.orgnih.govnih.gov The primary targets for this covalent modification on proteins are the nucleophilic side chains of specific amino acids. bohrium.comresearchgate.net

The sulfhydryl (thiol) group of cysteine and the amino group of lysine (B10760008) are particularly susceptible to reaction with quinones. bohrium.comresearchgate.netnih.gov Studies have shown that the reaction with cysteine residues is often significantly faster than with other amino acid residues. nih.gov Other residues, such as the imidazole (B134444) group of histidine and the guanidine (B92328) group of arginine, can also be targets for quinone adduction. bohrium.comresearchgate.net

This covalent binding can alter the protein's structure and, consequently, its function. nih.gov For example, the adduction of dopamine (B1211576) quinone to the E3 ubiquitin ligase Parkin inhibits its enzymatic activity, a process implicated in neurodegenerative diseases. nih.gov The modification of proteins by quinones can lead to a range of biological effects, from the disruption of normal cellular signaling to the inactivation of critical enzymes. acs.orgnih.gov

Table 1: Amino Acid Residues Targeted by Quinones

| Amino Acid | Nucleophilic Group | Type of Reaction | Reference |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Michael Addition | bohrium.comnih.gov |

| Lysine | Epsilon-amino (-NH2) | Michael Addition | bohrium.comresearchgate.net |

| Histidine | Imidazole ring | Michael Addition | bohrium.comresearchgate.net |

A hallmark of quinone biochemistry is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). nih.govacs.org This cycle is initiated by the one-electron reduction of a quinone (Q) to a semiquinone radical (Q•−), a reaction often catalyzed by flavoprotein reductases such as NADPH-cytochrome P450 reductase. imrpress.comresearchgate.net

The semiquinone radical is typically unstable and can readily transfer its extra electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide (B77818) anion radical (O₂•−). nih.govimrpress.comresearchgate.net This process can continue as long as reducing equivalents (like NADPH) and oxygen are available, leading to a futile cycle that continuously produces superoxide. imrpress.com

The superoxide anion can be dismutated, either spontaneously or by the enzyme superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). nih.gov In the presence of transition metals like iron or copper, hydrogen peroxide can be further reduced via the Fenton reaction to generate the highly reactive hydroxyl radical (•OH). nih.gov This cascade of ROS production can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.gov Oxidative stress can cause widespread damage to cellular macromolecules, including lipids (lipid peroxidation), proteins (oxidation), and DNA (e.g., formation of 8-oxodeoxyguanosine), contributing to cellular dysfunction. nih.govacs.org

Table 2: Key Steps in Quinone-Mediated ROS Generation

| Step | Reaction | Key Species Involved | Reference |

|---|---|---|---|

| 1. One-Electron Reduction | Q + e⁻ → Q•⁻ | Quinone (Q), Reductase enzymes, NADPH | imrpress.comresearchgate.net |

| 2. Superoxide Formation | Q•⁻ + O₂ → Q + O₂•⁻ | Semiquinone (Q•⁻), Molecular Oxygen (O₂) | nih.govacs.org |

| 3. Hydrogen Peroxide Formation | 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂ | Superoxide (O₂•⁻), Superoxide Dismutase | nih.gov |

| 4. Hydroxyl Radical Formation | H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ | Hydrogen Peroxide (H₂O₂), Transition Metals (Fe²⁺) | nih.gov |

Cells possess enzymes specifically designed to metabolize quinones, with NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, playing a central role. isciii.esmdpi.com Unlike the one-electron reductases that initiate redox cycling, NQO1 is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones directly to their corresponding hydroquinones (QH₂). mdpi.comnih.goviberoamjmed.com

This two-electron reduction is generally considered a detoxification pathway because it bypasses the formation of the reactive semiquinone radical intermediate, thus preventing ROS generation. isciii.esmdpi.com The resulting hydroquinones are often more water-soluble and can be readily conjugated by phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases, UDP-glucuronosyltransferases) and excreted from the cell. isciii.es

However, the biological outcome of NQO1-mediated reduction is dependent on the stability of the hydroquinone (B1673460) formed. nih.gov While many hydroquinones are stable and proceed down the detoxification pathway, some are highly unstable and can rapidly auto-oxidize back to the quinone, consuming large amounts of NADH and NADPH and, in some cases, still leading to ROS production. nih.gov In certain contexts, the hydroquinone itself can be a more potent biological agent than the parent quinone. For instance, the reduction of some benzoquinone ansamycins by NQO1 generates hydroquinones that are more powerful inhibitors of the heat shock protein 90 (Hsp90). nih.gov Therefore, the interaction with NQO1 can have dual and context-dependent effects on the biological activity of a given quinone. nih.goviberoamjmed.com

Modulatory Effects on Biological Systems

Quinones exert a wide range of modulatory effects on biological systems, stemming from their intricate chemical reactivity. nih.govnih.gov These effects are often biphasic, meaning they can be either beneficial or detrimental depending on factors such as their concentration, the specific chemical structure of the quinone, and the metabolic state of the cell. acs.orgnih.gov Their ability to modify proteins and generate ROS allows them to influence numerous signaling pathways and cellular processes. nih.gov

A fascinating aspect of quinone biology is their dual role as both pro-oxidants and antioxidants. nih.govnih.govmdpi.com This balance is a critical determinant of their ultimate physiological effect.

The pro-oxidant activity of quinones is primarily driven by their ability to redox cycle and generate ROS, as detailed previously. nih.govnih.gov This can lead to oxidative stress, cellular damage, and the activation of stress-response pathways. nih.govnih.gov

Conversely, quinones can also exhibit antioxidant functions. This is most clearly seen with their reduced hydroquinone forms. nih.govmdpi.com The two-electron reduction of a quinone by enzymes like NQO1 yields a hydroquinone, which can act as an effective antioxidant. mdpi.commdpi.com For example, ubiquinol (the reduced form of ubiquinone) is a potent lipid-soluble antioxidant that protects cellular membranes from lipid peroxidation. mdpi.comnih.gov It can neutralize damaging radicals by donating a hydrogen atom, becoming a semiquinone radical in the process, which can then be recycled back to the active hydroquinone form. nih.gov Similarly, the hydroquinone of vitamin E (α-tocopherol hydroquinone), formed after reduction of its quinone metabolite by NQO1, also possesses antioxidant properties. isciii.esmdpi.com

The balance between these opposing activities is delicate. In normal cells, a strict redox balance is maintained. nih.gov Low levels of quinones might trigger an adaptive response, upregulating detoxification and antioxidant enzymes, thus conferring cytoprotection. acs.org However, higher concentrations or more reactive quinones can deplete cellular reducing equivalents (like glutathione and NADPH), shift the balance towards a pro-oxidant state, and lead to cytotoxicity. nih.govacs.org

Amine Oxidase-like Activity (as observed for 2-hydroxy-5-methyl-1,4-benzoquinone)

The mechanism of this activity is believed to be similar to that of quinone-containing amine oxidases, such as those with a 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor. nih.gov In these enzymes, the quinone moiety acts as the catalytic site for the oxidative deamination of primary amines. The observation that 2-hydroxy-5-methyl-1,4-benzoquinone can perform a similar function suggests its potential as a model compound for studying the reaction mechanisms of these enzymes. nih.gov Furthermore, its reaction with hydrazine (B178648) derivatives leads to the formation of stable, inactive adducts, a characteristic also shared with native amine oxidases. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit some level of amine oxidase-like activity, though empirical studies are needed to confirm this hypothesis.

Antimicrobial Spectrum and Mechanism of Action

The antimicrobial properties of the broader 1,4-benzoquinone (B44022) class of compounds have been a subject of significant research interest. scielo.brnih.gov These compounds are recognized for their potential as antimicrobial agents, with activity against a range of pathogens. scielo.brnih.gov The biological activity of quinones is often linked to their redox properties, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. scielo.br

While specific studies on the antimicrobial spectrum of this compound are limited, research on analogous compounds provides a basis for understanding its potential activity. For instance, various aminated and hydroxylated benzoquinones have demonstrated significant antimicrobial effects. nih.govresearchgate.net The nature and position of substituents on the benzoquinone ring are known to influence the antimicrobial activity. nih.gov

The proposed mechanisms of antimicrobial action for benzoquinones are multifaceted. A primary mechanism is believed to involve the generation of oxidative stress through the futile redox cycling of the quinone. scielo.br This process can lead to the formation of superoxide radicals and other ROS, which can damage cellular components such as DNA, proteins, and lipids. Another potential mechanism is the ability of quinones to act as Michael acceptors, allowing them to form covalent adducts with cellular nucleophiles, including amino acid residues in essential enzymes, thereby inactivating them. nih.gov

Research on a variety of aminated quinolinequinones has shown that these compounds can be effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. acs.org Some of these compounds have exhibited minimum inhibitory concentrations (MICs) that are comparable to or even better than some established antibiotics. acs.org For example, certain aminated quinolinequinones have shown potent activity against methicillin-resistant S. aureus (MRSA). acs.org

The antimicrobial spectrum of benzoquinone derivatives can be quite broad. For example, 2,5-dihydroxy-3-methyl-1,4-benzoquinone, isolated from Embelia schimperi, has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net

The following tables present data on the antimicrobial activity of some benzoquinone analogues, which may provide an indication of the potential spectrum of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoquinone Analogues Against Staphylococcus aureus

| Compound | Organism | MIC (µg/mL) | Reference |

| Red Benzoquinone (3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione) | Staphylococcus aureus | 4 | nih.gov |

| Blue Benzoquinone (5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione) | Staphylococcus aureus | 6 | nih.gov |

| Aminated Quinolinequinone (AQQ8) | Staphylococcus aureus (ATCC 29213) | 4.88 | acs.org |

| Aminated Quinolinequinone (AQQ9) | Staphylococcus aureus (ATCC 29213) | 2.44 | acs.org |

Table 2: Antimicrobial Activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone

| Test Organism | Zone of Inhibition (mm) | Reference |

| Salmonella spp. | 10-20 | researchgate.net |

| Proteus spp. | 10-20 | researchgate.net |

| Pseudomonas aeruginosa | 10-20 | researchgate.net |

| Klebsiella pneumoniae | 10-20 | researchgate.net |

| Escherichia coli | 10-20 | researchgate.net |

| Shigella dysenteriae | 10-20 | researchgate.net |

| Staphylococcus aureus | 10-20 | researchgate.net |

| Cryptococcus neoformans | Insensitive | researchgate.net |

It is important to note that while these findings for related compounds are informative, dedicated research is required to fully elucidate the specific antimicrobial spectrum and mechanism of action of this compound.

Derivatization and Structure Activity Relationships for Aminobenzoquinones

Design and Synthesis of Novel 2-Amino-5-methyl-1,4-benzoquinone Derivatives

The design and synthesis of novel derivatives based on the aminobenzoquinone framework are driven by the goal of enhancing specific biological activities or elucidating structure-activity relationships. tubitak.gov.trnih.gov The synthetic strategies often involve multi-step processes to introduce various substituents onto the benzoquinone ring.

A common approach to synthesizing quinone derivatives is through a 'one-pot' reaction. This can involve the oxidation of a hydroquinone (B1673460) precursor to its corresponding quinone, which is then reacted with another molecule. For instance, tricyclic quinone cores can be synthesized by oxidizing a hydroquinone with silver (I) oxide, which then undergoes a [3+3] cyclization with an aminouracil. nih.gov

Another key synthetic route is the Michael addition, a versatile method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For example, 2-phenylamino-1,4-naphthoquinone derivatives can be synthesized via the conjugate addition of substituted anilines to 1,4-naphthoquinone. In this reaction, the naphthoquinone itself can act as both the substrate and the oxidizing agent. scielo.br Similarly, various N-, S-, and O-substituted quinones are prepared from halogenated quinones through Michael addition reactions. researchgate.net

Elucidation of Structure-Reactivity Relationships

The reactivity of this compound derivatives is intrinsically linked to their molecular structure. nih.gov The substituents on the benzoquinone ring exert significant influence over the molecule's electrophilicity and the mechanistic pathways of its reactions. nih.gov

Studies involving the reaction of substituted benzoquinone derivatives (BQD) with nucleophiles, such as thiols, provide critical insights into these relationships. Benzoquinone is a potent electrophile that can react with endogenous proteins, often through a Michael addition mechanism. nih.govnih.gov The rate and nature of this reaction are heavily dependent on the electronic properties of the substituents attached to the quinone ring. nih.gov

Electron-withdrawing groups (EWGs), such as chlorine, activate the benzoquinone ring, making it more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs), like methyl or tert-butyl groups, deactivate the ring and slow down the reaction rate. nih.govnih.gov This effect is quantifiable through kinetic studies. For example, the rate constant for the reaction of chlorobenzoquinone (CBQ) with a model thiol was found to be 132 times higher than that for methylbenzoquinone (MBQ). nih.gov

The reaction mechanism can also be altered by the substituents. While derivatives with electron-donating groups typically undergo a standard Michael addition, those with electron-withdrawing groups like chlorine can also proceed through a vinylic substitution pathway. nih.govnih.gov

Table 1: Reactivity of Substituted Benzoquinone Derivatives with Nitrobenzenethiol (NBT)

| Compound | Substituent Type | Reaction Rate Constant (k) | Relative Reactivity |

| 2,5-Dichlorobenzoquinone | Electron-Withdrawing | Very High (2.5x10^6 fold > DMBQ) | Very High |

| Chlorobenzoquinone | Electron-Withdrawing | High (132-fold > MBQ) | High |

| Benzoquinone | Unsubstituted | Moderate | Moderate |

| Methylbenzoquinone | Electron-Donating | Low | Low |

| tert-Butylbenzoquinone | Electron-Donating | Very Low | Very Low |

This table is generated based on data indicating the relative order and magnitude of reactivity. nih.gov

Structure-Biological Activity Correlations: Modifying Efficacy and Selectivity

The structural modifications of aminobenzoquinone derivatives directly correlate with their biological activity, influencing both their potency and their selectivity towards specific biological targets. tubitak.gov.trnih.gov Quinones are a well-known class of compounds with a broad spectrum of biological activities, including cytotoxic effects that make them interesting candidates for anticancer drug research. tubitak.gov.trontosight.ainih.gov

By systematically altering the substituents on the benzoquinone core, it is possible to modulate the biological profile of the resulting derivatives. For example, studies on various quinone derivatives have shown that naphthoquinones like alkannin (B1664780) and juglone (B1673114) exhibit significant cytotoxicity against breast cancer cells while showing lower toxicity in healthy cells. tubitak.gov.tr The design of new derivatives aims to identify the structural features necessary for high biological activity against specific pathogens or cell lines. nih.gov

The position and electronic nature of substituents are critical determinants of biological activity. nih.gov The electronic effects of substituents (electron-donating or electron-withdrawing) directly alter the redox potential of the quinone ring, which is often a key factor in its biological mechanism of action. nih.govnih.gov

As established in reactivity studies, electron-withdrawing groups increase the electrophilicity of the benzoquinone ring. nih.gov This enhanced reactivity can correlate with increased biological potency. For example, in studies of skin allergenicity, benzoquinone derivatives with electron-withdrawing groups were found to have the highest chemical potency, followed by the unsubstituted parent compound, while those with electron-donating groups were the least potent. researchgate.net

The position of the substituent is equally important. In a series of 2,5-disubstituted-1,4-benzoquinone derivatives tested for antimicrobial and cytotoxic activity, the specific nature and location of the substituent groups were crucial for the observed effects. nih.gov Similarly, for naphthoquinones, the antileishmanial activity was found to be strongly dependent on the nature and position of substituents on the ring system. mdpi.com The relative hydrophilicity of the derivatives, influenced by the substituents, can also play a linear role in their activity, with more hydrophilic compounds sometimes showing stronger antileukemic activity and a better chemotherapeutic index. researchgate.net

Beyond electronic effects, the size and three-dimensional shape of substituents—known as steric effects—play a significant role in how a derivative interacts with its biological target. researchgate.net Large, bulky substituents can hinder the approach of the molecule to the active site of an enzyme or receptor, a phenomenon known as steric hindrance. mdpi.com

In some quantitative structure-activity relationship (QSAR) studies of p-benzoquinone derivatives, steric effects were identified as an important factor influencing their antileukemic activity. researchgate.net The spatial arrangement of the atoms in a derivative must be complementary to the topology of its binding site for effective interaction. Molecular modeling is often used to understand these interactions, such as proposing how a molecule fits into the hydrophobic pocket of an enzyme. nih.gov The introduction of bulky groups can therefore be a tool to either enhance selectivity for a specific target or to probe the spatial constraints of a binding pocket.

Future Research Trajectories and Academic Applications of 2 Amino 5 Methyl 1,4 Benzoquinone Chemistry

Innovations in Green Synthetic Chemistry

The traditional synthesis of aminobenzoquinones often involves the oxidation of precursors like hydroquinone (B1673460) or aniline (B41778) derivatives, which may use hazardous reagents. ontosight.airesearchgate.net The future of synthesizing 2-Amino-5-methyl-1,4-benzoquinone and its analogs is increasingly geared towards "green" chemistry, which emphasizes environmentally friendly and sustainable processes. mdpi.com This involves developing methods that are more cost-effective, offer excellent selectivity, and minimize waste and the use of volatile or toxic solvents. researchgate.net

Innovations in this area focus on several key strategies:

Biocatalysis: Utilizing microorganisms or isolated enzymes to perform specific synthetic steps. The biosynthesis of aminobenzoic acid derivatives from simple carbon sources like glucose via the shikimate pathway in organisms like E. coli provides a blueprint for future bioproduction of aminobenzoquinones. mdpi.com This approach avoids harsh chemical reagents and non-renewable petroleum-based precursors. mdpi.com

Heterogeneous Catalysis: Employing solid-phase catalysts that can be easily separated from the reaction mixture and recycled. K-10 montmorillonite, for example, has been used as a catalyst for environmentally benign diazotization reactions in the solid phase. researchgate.net

| Parameter | Traditional Synthesis | Green Synthetic Innovations |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., benzene (B151609), o-xylene) mdpi.com | Renewable resources (e.g., glucose) mdpi.com |

| Solvents | Volatile Organic Compounds (VOCs) researchgate.net | Natural Deep Eutectic Solvents (NADES), water jsynthchem.com |

| Catalysts | Homogeneous acids/bases, heavy metals (e.g., V₂O₅) mdpi.com | Biocatalysts (enzymes, whole cells), recyclable heterogeneous catalysts researchgate.netmdpi.com |

| Reaction Conditions | Often harsh (high temp/pressure), moisture-sensitive researchgate.net | Milder conditions, often at ambient temperature and pressure |

| Byproducts/Waste | Significant waste, difficult to recover solvents researchgate.net | Reduced waste, high atom economy, catalyst/solvent recyclability researchgate.netjsynthchem.com |

Advanced Mechanistic Investigations via Integrated Experimental and Computational Approaches

Understanding the precise reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling.

The reactivity of the benzoquinone core is often dominated by its electrophilic nature, making it susceptible to nucleophilic attack, such as Michael addition. nih.gov The substituents—the electron-donating amino group and the weakly electron-donating methyl group—play a critical role in modulating this reactivity. Experimental studies have used techniques like stopped-flow kinetics to measure reaction rates and Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the potential involvement of free-radical pathways. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights that complement experimental findings. Theoretical studies have been conducted to model the reaction between benzoquinone and amines like methylamine (B109427) in different pH environments. utc.edu Such calculations can map out entire reaction pathways, identify transition states, and determine the energies of intermediates and products for competing mechanisms, such as 1,4-addition versus 1,2-addition. utc.edu Studies on low-energy electron interactions with related molecules like methyl-p-benzoquinone have also been used to explore potential reaction pathways and identify anionic fragments, contributing to a more complete understanding of its redox behavior. acs.org

| Technique | Type | Information Gained |

|---|---|---|

| NMR Spectroscopy | Experimental | Structural characterization of reactants and products. nih.gov |

| Mass Spectrometry | Experimental | Identification of adducts and stoichiometric ratios. nih.gov |

| Stopped-Flow Kinetics | Experimental | Determination of pseudo-first-order reaction rate constants. nih.gov |

| EPR Spectroscopy | Experimental | Detection of free-radical intermediates. nih.gov |

| Density Functional Theory (DFT) | Computational | Modeling reaction pathways, transition states, and activation energies. utc.edu |

| Quantum Theory of Atoms in Molecules (QTAIM) | Computational | Analysis of non-covalent interactions and electronic density distribution. mdpi.com |

Rational Design of Targeted Aminobenzoquinone Ligands and Modulators

The rational design of molecules for specific biological or material functions is a cornerstone of modern chemistry. The structure of this compound, with its redox-active quinone ring and nucleophilic/coordinating amino group, makes it an attractive scaffold for designing targeted ligands and modulators. nih.govresearchgate.net

The development of small-molecule ligands that can selectively interact with biological targets, such as receptors or enzymes, is a major goal in medicinal chemistry. nih.gov For instance, structure-based design has been used to develop ligands for AMPA-subtype glutamate (B1630785) receptors, which are important in memory and learning. nih.gov The principles used in such studies—combining NMR structural analysis with computational docking—could be applied to design aminobenzoquinone derivatives that target specific proteins.

In materials science, the ability of benzoquinone derivatives to act as ligands is being exploited to create coordination polymers with novel properties. mdpi.com The N/O donor atoms on molecules like this compound can coordinate with metal ions to form extended networks. mdpi.com The resulting coordination polymers can exhibit interesting photoluminescent and magnetic properties. mdpi.com By carefully selecting the metal ion and modifying the aminobenzoquinone ligand, it is possible to rationally design polynuclear complexes with tailored spin states and structural topologies. researchgate.net

Integration into Materials Science and Electrochemical Systems

The unique electronic properties of the benzoquinone core are central to its potential applications in advanced materials and electrochemical devices.

Development of Electron Transfer Mediators

Quinones are fundamentally important in biological electron transport chains, such as in respiration and photosynthesis, due to their ability to act as redox agents. ontosight.airesearchgate.net This inherent capacity for reversible oxidation and reduction makes this compound a prime candidate for development as an electron transfer mediator. These mediators are molecules that can efficiently shuttle electrons between an electrode and a biological molecule or in a chemical reaction, facilitating processes that would otherwise be slow or inefficient.

Applications in Supercapacitors and Photoconductors

The redox activity of aminobenzoquinones makes them promising for energy storage applications. Research has shown that related compounds, such as 2,5-bis(alkylamino)-1,4-benzoquinones, can be used as additives in electrode materials for supercapacitors. researchgate.net The ability of the quinone to undergo rapid and reversible redox reactions allows for efficient charge storage, a key requirement for high-performance supercapacitors.

Furthermore, when incorporated into larger structures like coordination polymers, benzoquinone-based ligands can contribute to creating conductive materials. mdpi.com For example, a copper(I) coordination polymer containing a diiminum N,N′-dicyano-1,4-benzoquinone ligand has been shown to have electrical conductivity values as high as 800–1000 S·cm⁻¹ at room temperature. mdpi.com This suggests that polymers incorporating this compound could be explored for applications as photoconductors, where electrical conductivity changes upon exposure to light.

Fundamental Studies on Natural Product Chemistry and Biosynthesis

While many benzoquinones are synthesized chemically, they are also ubiquitous in nature, found in plants, fungi, and bacteria. researchgate.net Fundamental studies into the natural occurrence and biosynthesis of these compounds provide inspiration for new synthetic strategies and reveal novel biological functions. Quinones in organisms are typically derived from key metabolic routes, including the shikimate pathway, which produces aromatic precursors. researchgate.netnih.gov

For example, menaquinone (vitamin K2) and ubiquinone (coenzyme Q) are both derived from chorismate, a key intermediate in the shikimate pathway. nih.gov In plants, hundreds of specialized 1,4-naphthoquinones are synthesized through various pathways, often starting from shikimate or isochorismate. nih.govnih.gov More directly related, research has shown that bombardier beetles can produce 2-methyl-1,4-benzoquinone (toluquinone) from m-cresol (B1676322) as part of their chemical defense mechanism. researchgate.net Recently, the discovery of natural proanthocyanidins (B150500) containing benzoquinone motifs suggests that these structures can be formed in plants via oxidative modifications of larger, pre-formed polymers. nih.gov

Although the specific biosynthetic pathway for this compound has not been explicitly detailed, these fundamental studies suggest it likely arises from similar pathways involving the enzymatic oxidation and amination of aromatic precursors derived from primary metabolism. Future research, potentially using isotopic labeling and genomic analysis, could elucidate the precise enzymatic machinery responsible for its formation in nature.

Q & A

Basic Questions

Q. What synthetic methodologies are optimal for preparing 2-Amino-5-methyl-1,4-benzoquinone, and how can reaction parameters enhance yield?

- Methodological Answer : Nucleophilic substitution is a viable route, analogous to methoxy group introduction in 2-methyl-1,4-benzoquinone derivatives . Replace methanol with ammonia or protected amines under controlled pH (e.g., 8–10) and inert atmospheres to minimize oxidation. Use polar aprotic solvents (e.g., acetonitrile) and monitor reaction progress via TLC or HPLC . Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradients) for purification. Yield improvements may involve optimizing stoichiometry (e.g., 1.1–1.2 equivalents of amine nucleophile) and temperature (40–60°C) to suppress side reactions like over-alkylation or dimerization .

Q. Which spectroscopic techniques are most reliable for structural elucidation and purity assessment of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., amino group at C2, methyl at C5) and detect impurities . FTIR identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1660 cm⁻¹) . UV-Vis spectroscopy (λ ~250–300 nm) monitors electronic transitions characteristic of quinones . HPLC with a C18 column (mobile phase: water/acetonitrile with 0.1% formic acid) quantifies purity, while HRMS (ESI+) validates molecular ion peaks .

Q. What protocols ensure stability and solubility of this compound in laboratory settings?

- Methodological Answer : Store under argon at –20°C to prevent oxidation or dimerization . For solubility, test dimethyl sulfoxide (DMSO) or ethanol, which minimize degradation. Pre-saturate solvents with nitrogen to exclude oxygen. Conduct stability assays via UV-Vis over 24–72 hours to identify optimal storage conditions .

Advanced Research Questions

Q. How does the electron-donating amino group modulate the redox behavior of this compound compared to methyl/methoxy analogues?

- Methodological Answer : Use cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to compare reduction potentials. The amino group lowers the quinone’s redox potential (E₁/₂) due to increased electron density, contrasting with methyl/methoxy groups, which exert weaker electronic effects . Computational studies (DFT) can model HOMO-LUMO gaps and predict reactivity trends . Validate experimentally by measuring semiquinone radical formation via EPR under controlled redox conditions .

Q. What mechanisms explain the biological activity of this compound in oxidative stress models?

- Methodological Answer : Evaluate antioxidant capacity via DPPH/ABTS assays and compare to thymoquinone (TQ) . In cell models (e.g., HEK293), measure ROS scavenging using H₂DCFDA fluorescence. For pro-oxidant activity, assess hydroxyl radical (·OH) generation via spin trapping (e.g., DMPO) in Fenton-like systems . Mechanistic studies may reveal nucleophilic interactions with cellular thiols (e.g., glutathione), forming stable adducts detected via LC-MS .

Q. How can computational modeling resolve discrepancies in reported reactivity or toxicity of this compound derivatives?

- Methodological Answer : Apply molecular dynamics (MD) simulations to study solvent interactions and stability . Use QSAR models to correlate substituent effects (e.g., amino vs. methoxy) with toxicity endpoints (e.g., LC₅₀ in Daphnia magna) . Docking studies predict binding affinities to enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), explaining metabolic detoxification pathways .

Q. What experimental strategies mitigate contradictions in biological data across studies (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Standardize assay conditions (e.g., pH, O₂ levels) to minimize confounding variables . Use isogenic cell lines (e.g., NQO1-knockout vs. wild-type) to isolate metabolic pathways. Perform dose-response analyses (0.1–100 µM) to identify concentration-dependent effects. Cross-validate findings with in vivo models (e.g., rodent oxidative stress assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.